molecular formula C13H16N4O4 B2857072 3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one CAS No. 2034246-92-7

3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

Cat. No.: B2857072
CAS No.: 2034246-92-7
M. Wt: 292.295
InChI Key: HYHAQXGLGKARFD-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a synthetic heterocyclic compound designed for antimicrobial research and development. Its structure integrates an oxazolidinone core, a well-established pharmacophore known for its potent activity against resistant Gram-positive bacteria . The molecule is further functionalized with a pyrrolidine ring linked to a pyrimidine group, a structural motif frequently found in compounds with significant pharmacological profiles . This combination suggests potential for investigating novel mechanisms of action against antimicrobial-resistant pathogens, a critical area of global health concern . The oxazolidinone class of antibiotics, which includes linezolid, acts by inhibiting bacterial protein synthesis . The specific structural features of this compound, particularly the 3-(pyrimidin-4-yloxy)pyrrolidine side chain, may be explored to target bacterial enzymes or receptors, potentially overcoming existing resistance mechanisms. The pyrimidine ring is a common scaffold in medicinal chemistry, often contributing to hydrogen bonding and stacking interactions within biological targets, which can be crucial for high-affinity binding . Researchers can utilize this compound as a key intermediate or lead structure in the synthesis of new derivatives, in structure-activity relationship (SAR) studies, and in high-throughput screening assays to discover new antimicrobial agents . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c18-12(8-17-5-6-20-13(17)19)16-4-2-10(7-16)21-11-1-3-14-9-15-11/h1,3,9-10H,2,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHAQXGLGKARFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : Tools like SHELX and ORTEP-3 are pivotal for resolving the compound’s 3D conformation, particularly the stereochemistry of the pyrrolidine and pyrimidine groups .
  • Biological Potential: While direct data are absent, the compound’s hybrid structure merges features of antimicrobial oxazolidinones and signaling modulators (as seen in compounds). This duality warrants further investigation into dual-target activity.

Data Tables

Table 1: Functional Group Comparison
Group Target Compound Linezolid Compound 1 ()
Oxazolidinone Yes Yes No
Pyrimidine Yes No No
Quinoline No No Yes
Pyrrolidine Yes No Yes
Table 2: Molecular Weight and Bioactivity
Compound Molecular Weight Inferred Bioactivity
Target Compound ~380–400 Antimicrobial, structural novelty
Linezolid 337.35 Antibiotic (23S rRNA binder)
Compound 1 () 384.47 Immunomodulation

Q & A

What synthetic strategies are optimal for constructing the oxazolidinone-pyrrolidine-pyrimidine scaffold?

Basic Research Focus:
The synthesis involves multi-step reactions, including cyclization and coupling. Key steps:

  • Oxazolidinone Formation: Use carbamate intermediates cyclized under acidic conditions (e.g., HCl in THF) to form the oxazolidin-2-one ring .
  • Pyrrolidine Functionalization: Introduce the pyrimidin-4-yloxy group via nucleophilic substitution, using pyrimidin-4-ol and a pyrrolidine derivative in DMF with K₂CO₃ as a base .
  • Coupling Reactions: Link the pyrrolidine and oxazolidinone moieties via a keto-ethyl spacer using EDCI/HOBt-mediated amidation .
    Critical Considerations: Optimize solvent polarity (e.g., DMSO for polar intermediates) and catalyst selection (Lewis acids like ZnCl₂ for regioselectivity) .

How can structural contradictions in NMR and X-ray crystallography data be resolved?

Advanced Research Focus:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects.

  • Methodology:
    • Perform variable-temperature NMR to assess dynamic behavior of the pyrrolidine ring .
    • Compare DFT-calculated (B3LYP/6-31G*) conformers with X-ray structures to identify dominant conformations .
    • Use NOESY/ROESY to detect through-space interactions in solution, clarifying substituent orientations .
      Example: A related oxazolidinone derivative showed a 15° deviation in dihedral angles between X-ray and DFT models due to crystal lattice constraints .

What methodologies are recommended for assessing in vitro biological activity?

Basic Research Focus:
Prioritize target-specific assays based on structural analogs:

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), as thiazolidinone-pyrimidine hybrids show MIC values ≤8 µg/mL .
  • Kinase Inhibition: Screen against CDK2 or EGFR kinases via fluorescence polarization, given pyrimidine’s role in ATP-binding pocket interactions .
  • Cytotoxicity: Employ MTT assays on HEK293 and HepG2 cell lines, comparing IC₅₀ values with structurally similar compounds (e.g., IC₅₀ = 12 µM for a pyrido-pyrimidine derivative) .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Focus:
Key structural determinants for bioactivity:

  • Oxazolidinone Ring: Replace the 2-oxo group with thioxo to enhance bacterial membrane penetration (e.g., 2-thioxo analogs show 4-fold lower MIC) .
  • Pyrimidin-4-yloxy Group: Substitute with electron-withdrawing groups (e.g., -CF₃) to improve kinase binding affinity .
  • Pyrrolidine Flexibility: Introduce sp³-hybridized substituents (e.g., 3-methylpyrrolidine) to balance conformational rigidity and target engagement .
    Data-Driven Example: A benzodioxole-containing analog exhibited 90% inhibition of TNF-α at 10 µM, linked to its electron-rich aryl group .

What purification challenges arise during synthesis, and how are they addressed?

Basic Research Focus:
Common issues include polar byproducts and enantiomeric impurities.

  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification. For intermediates, silica gel chromatography with ethyl acetate/hexane (3:7) .
  • Chiral Resolution: Employ chiral stationary phases (e.g., Chiralpak AD-H) if stereocenters are present, as seen in oxazolidinone auxiliaries .
    Yield Optimization: Adjust reaction time (e.g., 48 hr for cyclization steps) and catalyst loading (10 mol% ZnCl₂) to minimize side products .

How do solvent and catalyst choices impact reaction efficiency?

Advanced Research Focus:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrimidin-4-ol in substitution reactions but may promote hydrolysis. Add molecular sieves to mitigate .
  • Catalyst Selection: Lewis acids (e.g., Sc(OTf)₃) improve yields in oxazolidinone cyclization by stabilizing transition states. For example, Sc(OTf)₃ increased yield from 45% to 78% in a related synthesis .
    Contradiction Note: While DMF accelerates reactions, it complicates purification. Switching to acetonitrile with TBAB as a phase-transfer catalyst balances speed and ease of isolation .

What analytical techniques validate purity and stability?

Basic Research Focus:

  • HPLC-MS: Use a C18 column (0.1% TFA in water/acetonitrile) to detect impurities ≤0.1%. MS/MS fragmentation confirms molecular integrity .
  • Thermogravimetric Analysis (TGA): Assess decomposition points (e.g., >200°C indicates suitability for high-temperature applications) .
  • Forced Degradation: Expose to 40°C/75% RH for 4 weeks; monitor hydrolytic stability of the oxazolidinone ring via ¹H NMR .

How can computational modeling predict metabolic pathways?

Advanced Research Focus:

  • CYP450 Metabolism: Use Schrödinger’s SiteMap to identify vulnerable sites (e.g., pyrrolidine N-oxide formation via CYP3A4) .
  • Metabolite Prediction: Run MD simulations (AMBER) to assess glucuronidation potential of the pyrimidin-4-yloxy group .
    Case Study: A thiazolidinone analog showed 80% hepatic extraction in vitro, predicted by its high logP (3.2) and CYP2D6 affinity .

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